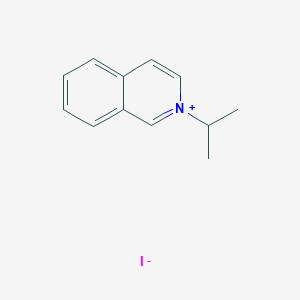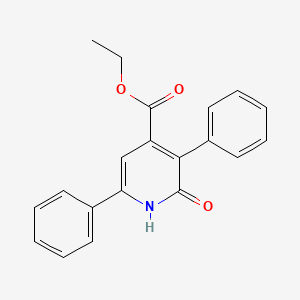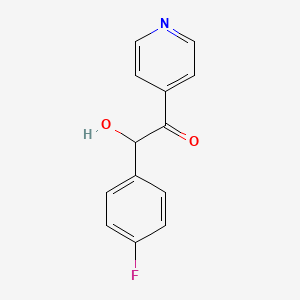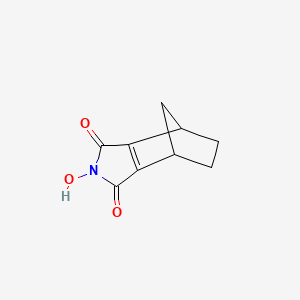![molecular formula C14H30O2Si B14294019 Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128622-13-9](/img/structure/B14294019.png)
Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((tert-Butyldimethylsilyl)oxy)octanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((tert-Butyldimethylsilyl)oxy)octanal typically involves the protection of an octanal molecule with a tert-butyldimethylsilyl group. One common method involves the reaction of octanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of 8-((tert-Butyldimethylsilyl)oxy)octanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-((tert-Butyldimethylsilyl)oxy)octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: 8-((tert-Butyldimethylsilyl)oxy)octanoic acid.
Reduction: 8-((tert-Butyldimethylsilyl)oxy)octanol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
8-((tert-Butyldimethylsilyl)oxy)octanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis processes.
Intermediate: Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthetic Glycobiology: Acts as a reagent in the stereocontrolled production of sugars like erythrose.
Mechanism of Action
The mechanism of action of 8-((tert-Butyldimethylsilyl)oxy)octanal primarily involves the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the tert-butyl group .
Comparison with Similar Compounds
Similar Compounds
8-((tert-Butyldimethylsilyl)oxy)octanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
8-Chloro-1-octanol, tert-butyldimethylsilyl ether: Contains a chlorine atom instead of an aldehyde group.
Uniqueness
8-((tert-Butyldimethylsilyl)oxy)octanal is unique due to its combination of an aldehyde group and a TBDMS-protected hydroxyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .
Properties
CAS No. |
128622-13-9 |
|---|---|
Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h12H,6-11,13H2,1-5H3 |
InChI Key |
BTNWTGHRPRWAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)






![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)


![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)

